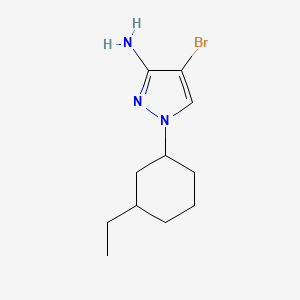
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is a chlorinated pyrimidine derivative with the molecular formula C6H4Cl4N2. This compound is known for its significant role in various chemical reactions and applications, particularly in the fields of organic synthesis and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes reacting barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. The resulting intermediate is then further chlorinated using phosphorus pentachloride (PCl5) or a combination of phosphorus trichloride (PCl3) and chlorine (Cl2) at temperatures ranging from 20°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
化学反応の分析
Types of Reactions
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
科学的研究の応用
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound with similar chemical properties but lacking the 2-chloroethyl group.
2,4,5-Trichloropyrimidine: Another chlorinated pyrimidine derivative with different substitution patterns on the pyrimidine ring.
Uniqueness
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where other chlorinated pyrimidines may not be as effective .
特性
分子式 |
C6H4Cl4N2 |
|---|---|
分子量 |
245.9 g/mol |
IUPAC名 |
2,4,6-trichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H4Cl4N2/c7-2-1-3-4(8)11-6(10)12-5(3)9/h1-2H2 |
InChIキー |
HXIRAOQURHWMLX-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C1=C(N=C(N=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
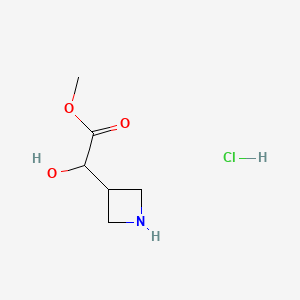
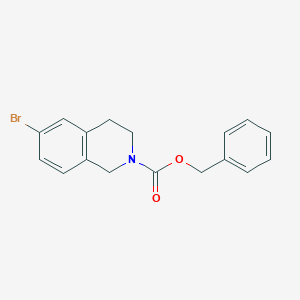
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)
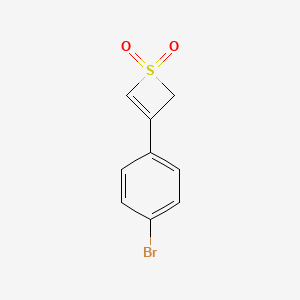


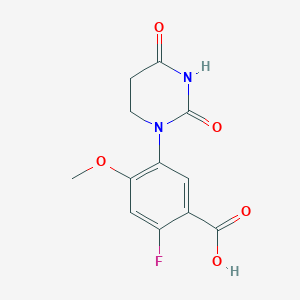
![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
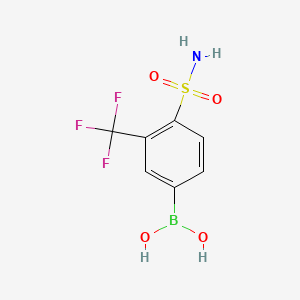
![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)


